molecular formula C14H14N4 B11753965 1H-Imidazole, 1,1'-(2,5-dimethyl-1,4-phenylene)bis-

1H-Imidazole, 1,1'-(2,5-dimethyl-1,4-phenylene)bis-

Cat. No.: B11753965
M. Wt: 238.29 g/mol
InChI Key: CDGQXPOPWTZPOA-UHFFFAOYSA-N
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Description

1H-Imidazole, 1,1’-(2,5-dimethyl-1,4-phenylene)bis- is a compound with the molecular formula C14H14N4. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two imidazole rings connected by a 2,5-dimethyl-1,4-phenylene linker. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1,1’-(2,5-dimethyl-1,4-phenylene)bis- typically involves the cyclization of appropriate precursors. One common method is the condensation of 2,5-dimethyl-1,4-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate diimine, which then cyclizes to form the imidazole rings .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled is common in industrial settings to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 1,1’-(2,5-dimethyl-1,4-phenylene)bis- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolium salts, while substitution reactions can produce a wide range of functionalized imidazole derivatives .

Scientific Research Applications

1H-Imidazole, 1,1’-(2,5-dimethyl-1,4-phenylene)bis- has numerous applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism by which 1H-Imidazole, 1,1’-(2,5-dimethyl-1,4-phenylene)bis

Properties

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

1-(4-imidazol-1-yl-2,5-dimethylphenyl)imidazole

InChI

InChI=1S/C14H14N4/c1-11-7-14(18-6-4-16-10-18)12(2)8-13(11)17-5-3-15-9-17/h3-10H,1-2H3

InChI Key

CDGQXPOPWTZPOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N2C=CN=C2)C)N3C=CN=C3

Origin of Product

United States

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